molecular formula C14H14N2O4 B404331 N'-[(E)-(3-HYDROXY-4-METHOXYPHENYL)METHYLIDENE]-2-METHYLFURAN-3-CARBOHYDRAZIDE

N'-[(E)-(3-HYDROXY-4-METHOXYPHENYL)METHYLIDENE]-2-METHYLFURAN-3-CARBOHYDRAZIDE

Cat. No.: B404331
M. Wt: 274.27g/mol
InChI Key: DUCAOPRNTQGWOQ-OVCLIPMQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-[(E)-(3-HYDROXY-4-METHOXYPHENYL)METHYLIDENE]-2-METHYLFURAN-3-CARBOHYDRAZIDE is a complex organic compound that belongs to the class of hydrazides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N'-[(E)-(3-HYDROXY-4-METHOXYPHENYL)METHYLIDENE]-2-METHYLFURAN-3-CARBOHYDRAZIDE typically involves the condensation reaction between 2-Methyl-furan-3-carboxylic acid hydrazide and 3-hydroxy-4-methoxy-benzaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

Industrial production methods for such compounds often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N'-[(E)-(3-HYDROXY-4-METHOXYPHENYL)METHYLIDENE]-2-METHYLFURAN-3-CARBOHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the hydrazide group to amines or other reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug design and development.

    Industry: Utilized in the production of advanced materials and as a precursor for other chemical compounds.

Mechanism of Action

The mechanism of action of N'-[(E)-(3-HYDROXY-4-METHOXYPHENYL)METHYLIDENE]-2-METHYLFURAN-3-CARBOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-furan-3-carboxylic acid hydrazide: A precursor in the synthesis of the target compound.

    3-Hydroxy-4-methoxy-benzaldehyde: Another precursor used in the synthesis.

    Other hydrazides: Compounds with similar hydrazide functional groups.

Uniqueness

N'-[(E)-(3-HYDROXY-4-METHOXYPHENYL)METHYLIDENE]-2-METHYLFURAN-3-CARBOHYDRAZIDE is unique due to its specific structural features, which confer distinct chemical properties and potential applications. Its combination of furan and benzylidene moieties, along with the hydrazide functional group, makes it a versatile compound for various research and industrial purposes.

Properties

Molecular Formula

C14H14N2O4

Molecular Weight

274.27g/mol

IUPAC Name

N-[(E)-(3-hydroxy-4-methoxyphenyl)methylideneamino]-2-methylfuran-3-carboxamide

InChI

InChI=1S/C14H14N2O4/c1-9-11(5-6-20-9)14(18)16-15-8-10-3-4-13(19-2)12(17)7-10/h3-8,17H,1-2H3,(H,16,18)/b15-8+

InChI Key

DUCAOPRNTQGWOQ-OVCLIPMQSA-N

Isomeric SMILES

CC1=C(C=CO1)C(=O)N/N=C/C2=CC(=C(C=C2)OC)O

SMILES

CC1=C(C=CO1)C(=O)NN=CC2=CC(=C(C=C2)OC)O

Canonical SMILES

CC1=C(C=CO1)C(=O)NN=CC2=CC(=C(C=C2)OC)O

Origin of Product

United States

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